molecular formula C₆₇H₁₀₉N₁₃O₁₆ B1150422 N3-PEG3-vc-PAB-MMAE

N3-PEG3-vc-PAB-MMAE

Cat. No. B1150422
M. Wt: 1352.66
InChI Key: SAGYMPXDZCPKCZ-MKXMLHHLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-PEG3-vc-PAB-MMAE is a drug-linker conjugate for ADC with potent antitumor activity by using the anti-mitotic agent, monomethyl auristatin E (MMAE), linked via the peptide N3-PEG3-vc-PAB.

Scientific Research Applications

Antibody-Drug Conjugates Development

N3-PEG3-vc-PAB-MMAE is prominently utilized in the development of antibody-drug conjugates (ADCs). A study by Ochtrop et al. (2023) highlights its use in creating highly efficacious ADCs with excellent in vivo pharmacokinetic profiles. This reactive entity allows for the generation of homogeneous ADCs with a high drug-to-antibody ratio (DAR) and exhibits increased antitumor activity in tumor xenograft models compared to established ADCs.

Overcoming Resistance in Cancer Treatment

Yu et al. (2015) conducted research on developing ADCs that can overcome resistance to current ADC generations, specifically in the treatment of non-Hodgkin lymphoma (NHL) (Yu et al., 2015). They used a similar MC-vc-PAB linker and antibody in pinatuzumab vedotin but replaced the MMAE with a derivative of PNU-159682, resulting in anti-CD22-NMS249 which maintained its efficacy in resistant cell lines.

Different Linker Systems for Drug Delivery

Okeley et al. (2014) studied the β-glucuronide linker system as an alternative to the protease-cleavable linker vc-PAB for delivering MMAE, a toxic payload in ADCs (Okeley et al., 2014). They observed that ADCs using this system showed potent cytotoxic activity in some cell lines resistant to vc-PAB linked conjugates, suggesting different cellular mechanisms of drug delivery.

Non-Chromatographic Isolation of Drug/Linker Constructs

Abdollahpour‐Alitappeh et al. (2017) explored a simple aqueous work-up procedure for isolating drug/linker constructs like MC-vc-PAB-MMAE, demonstrating its high potency against tumor cell lines (Abdollahpour‐Alitappeh et al., 2017).

Targeting EGFR in Pancreatic Cancer

Li et al. (2019) developed anti-EGFR antibody–drug conjugates for pancreatic cancer therapy. They created RC68-based ADCs, such as RC68-MC-VC-PAB-MMAE, demonstrating effective internalization and death of EGFR-positive cancer cell lines (Li et al., 2019).

Multifunctionalized Nanoparticles in Biological Probes

Schmidtke et al. (2013) reported on encapsulating nanoparticles (NPs) with a diblock PI-b-PEG copolymer, indicating its potential for multifunctionalized NPs as biological probes (Schmidtke et al., 2013).

Regulation in Cell Cycle

Davezac et al. (2002) discovered that human pEg3 kinase, a component of N3-PEG3, phosphorylates CDC25B phosphatase, suggesting a potential role in cell cycle regulation (Davezac et al., 2002).

properties

Product Name

N3-PEG3-vc-PAB-MMAE

Molecular Formula

C₆₇H₁₀₉N₁₃O₁₆

Molecular Weight

1352.66

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1

InChI Key

SAGYMPXDZCPKCZ-MKXMLHHLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]

synonyms

N3-PEG3-vc-PAB-MMAE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N3-PEG3-vc-PAB-MMAE
Reactant of Route 2
N3-PEG3-vc-PAB-MMAE
Reactant of Route 3
Reactant of Route 3
N3-PEG3-vc-PAB-MMAE
Reactant of Route 4
Reactant of Route 4
N3-PEG3-vc-PAB-MMAE
Reactant of Route 5
Reactant of Route 5
N3-PEG3-vc-PAB-MMAE
Reactant of Route 6
Reactant of Route 6
N3-PEG3-vc-PAB-MMAE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.